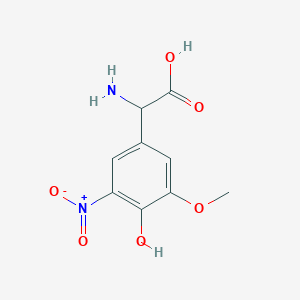
2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid is an organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted phenol, followed by the introduction of an amino group and subsequent formation of the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to achieve the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor binding, and cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
- 2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
- 2-Amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid
Comparison: Compared to its analogs, 2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. The nitro group can enhance the compound’s electron-withdrawing properties, affecting its interactions with other molecules and its overall stability.
属性
IUPAC Name |
2-amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6/c1-17-6-3-4(7(10)9(13)14)2-5(8(6)12)11(15)16/h2-3,7,12H,10H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVTYNWRCKFQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














